2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-methylphenyl)carbamoyl]propanoate is an organic compound that belongs to the class of esters and carbamates. This compound is characterized by the presence of a fluorophenyl group, an oxoethyl group, and a methylphenylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-methylphenyl)carbamoyl]propanoate typically involves the esterification of 4-fluorophenylacetic acid with 3-[(4-methylphenyl)carbamoyl]propanoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane (DCM) at a temperature of around 40-50°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-methylphenyl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-methylphenyl)carbamoyl]propanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique pharmacological properties.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-methylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of enzymes involved in metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide .
- **5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid .
- **N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-methylphenyl)carbamoyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H18FNO4 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18FNO4/c1-13-2-8-16(9-3-13)21-18(23)10-11-19(24)25-12-17(22)14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3,(H,21,23) |
InChI Key |
PQPYEDVZPRJNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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